Methyl 2,2-difluoro-3-oxopentanoate

Beschreibung

BenchChem offers high-quality Methyl 2,2-difluoro-3-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2-difluoro-3-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

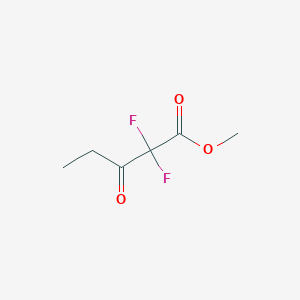

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2,2-difluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-3-4(9)6(7,8)5(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFKIGITIBNPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379540 | |

| Record name | methyl 2,2-difluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196202-01-4 | |

| Record name | methyl 2,2-difluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2,2-difluoro-3-oxopentanoate" synthesis and properties

An In-depth Technical Guide to Methyl 2,2-difluoro-3-oxopentanoate: Synthesis, Properties, and Applications

Introduction: The Significance of a Fluorinated Keto Ester

Methyl 2,2-difluoro-3-oxopentanoate is a fluorinated organic compound of significant interest in medicinal and process chemistry. As a versatile building block, its value lies in the strategic placement of a geminal difluoro group adjacent to a keto-ester functionality. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] The difluoromethylene (CF2) group, in particular, is a recognized bioisostere for an oxygen atom or a carbonyl group, capable of modulating the pKa of adjacent functional groups, increasing metabolic stability, and enhancing lipophilicity.[3] This guide provides a comprehensive overview of the synthesis, properties, and applications of Methyl 2,2-difluoro-3-oxopentanoate for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Properties

The unique arrangement of functional groups in Methyl 2,2-difluoro-3-oxopentanoate dictates its reactivity and physical characteristics.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 196202-01-4 | |

| Molecular Formula | C₆H₈F₂O₃ | |

| Molecular Weight | 166.12 g/mol | N/A |

| Boiling Point | 50 °C / 7 mmHg | |

| Density | 1.1 g/cm³ | |

| IUPAC Name | methyl 2,2-difluoro-3-oxopentanoate | |

| InChI Key | RCFKIGITIBNPQE-UHFFFAOYSA-N |

Spectroscopic Profile (Predicted)

While specific spectra are not publicly available, the structure of Methyl 2,2-difluoro-3-oxopentanoate allows for a confident prediction of its key NMR signals:

-

¹H NMR: The spectrum would be characterized by a triplet from the methyl group (CH₃) of the ethyl ketone moiety, a quartet from the adjacent methylene group (CH₂), and a singlet for the methyl ester (OCH₃).

-

¹³C NMR: Key signals would include the carbonyl carbons of the ketone and ester, the carbon bearing the two fluorine atoms (exhibiting a triplet due to C-F coupling), and the carbons of the ethyl and methoxy groups.

-

¹⁹F NMR: A singlet would be observed, as the two fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of a gem-difluoro group adjacent to a carbonyl.

Synthesis and Mechanistic Considerations

The synthesis of α,α-difluoro-β-keto esters is a critical area of research in fluorine chemistry.[3][4] While several methods exist, a common and effective approach is the direct electrophilic fluorination of a β-keto ester precursor. This method avoids the use of more hazardous fluorinating agents required for deoxyfluorination.[3]

Representative Synthesis Workflow: Electrophilic Fluorination

The following diagram illustrates a typical workflow for the synthesis of Methyl 2,2-difluoro-3-oxopentanoate from its non-fluorinated precursor, Methyl 3-oxopentanoate.

Caption: General workflow for electrophilic fluorination.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on established principles for the electrophilic fluorination of β-keto esters.[4][5]

Objective: To synthesize Methyl 2,2-difluoro-3-oxopentanoate via direct fluorination.

Materials:

-

Methyl 3-oxopentanoate (1.0 eq)

-

Selectfluor™ (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (2.2 eq)

-

Acetonitrile (anhydrous)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add Methyl 3-oxopentanoate (1.0 eq) and anhydrous acetonitrile. Stir the solution at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Anhydrous conditions are crucial to prevent side reactions of the electrophilic fluorinating agent with water. Acetonitrile is a common polar aprotic solvent for these reactions.

-

-

Addition of Fluorinating Agent: Add Selectfluor™ (2.2 eq) to the solution in portions over 15-20 minutes. The reaction may be slightly exothermic.

-

Causality: Portion-wise addition helps to control the reaction temperature. A slight excess of the fluorinating agent ensures the complete conversion of the starting material, which has two active methylene protons to be replaced.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]

-

Causality: Monitoring is essential to determine the reaction endpoint, preventing over-reaction or unnecessary heating that could lead to decomposition.

-

-

Quenching and Aqueous Workup: Once the reaction is complete, carefully pour the mixture into deionized water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

-

Causality: The workup removes the water-soluble byproducts from the Selectfluor™ reagent and any remaining acetonitrile.

-

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

-

Causality: The bicarbonate wash neutralizes any acidic species, and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is critical before the final purification step.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 2,2-difluoro-3-oxopentanoate.[6]

-

Causality: Chromatography separates the desired product from any remaining starting material, mono-fluorinated intermediates, and other non-polar impurities.

-

Core Applications in Drug Development and Synthesis

Methyl 2,2-difluoro-3-oxopentanoate is a valuable intermediate, primarily leveraged for the synthesis of more complex, biologically active molecules.[1]

Role as a Fluorinated Synthon

The true utility of this compound is realized in its subsequent reactions. The ketone and ester functionalities provide two distinct handles for further chemical transformations, allowing for the construction of diverse molecular scaffolds.

Caption: Relationship between structure and applications.

-

Pharmaceutical Synthesis: The incorporation of the difluoromethyl group is a common strategy in modern drug design to enhance pharmacokinetic properties.[1] This building block can be used to synthesize fluorinated analogues of existing drugs or novel chemical entities. Fluorine-containing amino acids, for example, are increasingly prominent in new drug candidates.[2] The keto-ester can be transformed into various heterocyclic systems, which are common scaffolds in many pharmaceuticals.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and stability of herbicides and pesticides. Fluorinated β-keto esters are precursors to compounds like 2-arylpyrimidines, which have herbicidal activity.[7]

-

Advanced Materials: The unique electronic properties imparted by fluorine atoms make such building blocks potentially useful in the synthesis of specialized polymers and materials.[8]

Safety and Handling

While specific GHS data for Methyl 2,2-difluoro-3-oxopentanoate is not detailed, related fluorinated and non-fluorinated keto esters are classified with certain hazards. For instance, Methyl 2-fluoro-3-oxopentanoate is listed as a flammable liquid and vapor.[9][10] The non-fluorinated analogue, Methyl 2-methyl-3-oxopentanoate, is listed as a combustible liquid that is harmful if swallowed and causes skin and eye irritation.[11]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place under an inert atmosphere, as the compound may be sensitive to moisture and heat.[10]

Conclusion

Methyl 2,2-difluoro-3-oxopentanoate stands out as a highly valuable and versatile fluorinated building block. Its synthesis, primarily through the electrophilic fluorination of its β-keto ester precursor, is accessible through modern synthetic methods. The strategic placement of the gem-difluoro group provides a powerful tool for medicinal chemists and material scientists to modulate molecular properties, leading to the development of improved pharmaceuticals, agrochemicals, and advanced materials. Understanding its synthesis, properties, and reactivity is key to unlocking its full potential in chemical innovation.

References

- ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). (2025).

- Methyl 2-fluoro-3-oxopentano

- Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.

- Methyl 2-methyl-3-oxopentano

- Organic Syntheses Procedure. Organic Syntheses.

- Methyl 2-fluoro-3-oxopentano

- Methyl 2-Fluoro-3-oxopentano

- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenol

- Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry.

- Methyl 2,2-difluoro-3-oxopentano

- Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. (2024).

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed.

- Applications of fluorine-containing amino acids for drug design. (2020). PubMed.

- Synthesis of α‐fluoro‐β‐keto ester derivatives 6.

- Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI.

- Organic Syntheses Procedure. Organic Syntheses.

- EP0694526B1 - Process for preparation of fluorinated beta-keto ester.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 2-fluoro-3-oxopentanoate | C6H9FO3 | CID 10219521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-Fluoro-3-oxopentanoate | 180287-02-9 | TCI AMERICA [tcichemicals.com]

- 11. Methyl 2-methyl-3-oxopentanoate | C7H12O3 | CID 545860 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2,2-difluoro-3-oxopentanoate in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the myriad of fluorinated building blocks, α,α-difluoro-β-ketoesters have emerged as particularly versatile intermediates. This technical guide provides an in-depth analysis of Methyl 2,2-difluoro-3-oxopentanoate (CAS Number: 196202-01-4), a key reagent in this class, for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Profile

Methyl 2,2-difluoro-3-oxopentanoate is a fluorinated keto ester that serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds.[1] Its molecular structure, featuring a difluoromethylene group adjacent to a ketone and an ester, imparts unique reactivity and conformational properties.

| Property | Value | Source |

| CAS Number | 196202-01-4 | |

| Molecular Formula | C₆H₈F₂O₃ | |

| Molecular Weight | 166.12 g/mol | Calculated |

| Boiling Point | 50 °C at 7 mmHg | |

| Density | 1.1 g/mL | |

| IUPAC Name | methyl 2,2-difluoro-3-oxopentanoate | |

| InChI Key | RCFKIGITIBNPQE-UHFFFAOYSA-N |

The Synthetic Landscape: Crafting a Key Intermediate

The synthesis of α,α-difluoro-β-ketoesters like Methyl 2,2-difluoro-3-oxopentanoate can be approached through several strategic pathways. While a specific protocol for this exact molecule is not widely published in peer-reviewed literature, general and robust methods for the synthesis of this class of compounds are well-documented. These methods typically involve either the direct fluorination of a β-ketoester precursor or the construction of the carbon skeleton with the difluoro moiety already in place.

Direct Fluorination of β-Ketoesters

One common approach is the electrophilic fluorination of the corresponding β-ketoester, methyl 3-oxopentanoate. This transformation is challenging due to the potential for over-fluorination and side reactions. The reactivity of the enolate intermediate is a critical factor, and the choice of fluorinating agent and reaction conditions is paramount to achieving the desired difluorinated product.

Diagram 1: General workflow for direct fluorination.

Experimental Protocol Insight: A plausible laboratory-scale synthesis would involve the slow addition of an electrophilic fluorinating agent, such as Selectfluor®, to a solution of methyl 3-oxopentanoate in a suitable aprotic solvent. The reaction would likely be carried out at low temperatures to control exothermicity and improve selectivity. Careful monitoring by techniques like ¹⁹F NMR would be crucial to determine the optimal reaction time and prevent the formation of undesired byproducts. The workup would involve quenching the reaction, extraction, and purification by column chromatography.

Synthesis via Difluorinated Building Blocks

An alternative and often more controlled strategy involves the use of starting materials that already contain the difluoromethylene group. For instance, a Claisen condensation-type reaction between methyl propanoate and a difluoroacetylating agent could be envisioned. This approach offers better control over the introduction of the fluorine atoms.

Diagram 2: Synthesis via a building block strategy.

Causality in Experimental Design: The choice of a strong, non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), would be critical to deprotonate the methyl propanoate and initiate the condensation. The reaction temperature would need to be carefully controlled, likely starting at low temperatures and gradually warming to room temperature, to manage the reactivity of the enolate and prevent side reactions. An acidic workup would be required to protonate the resulting enolate and afford the final β-ketoester.

Reactivity and Synthetic Utility in Drug Development

The synthetic value of Methyl 2,2-difluoro-3-oxopentanoate lies in the unique reactivity conferred by its functional groups. The difluoromethylene group acts as a bioisostere for a methylene or carbonyl group, influencing the molecule's conformation, lipophilicity, and metabolic stability.

Enolate Chemistry and C-C Bond Formation

The presence of the ester and ketone functionalities allows for the generation of an enolate at the C-4 position, which can then participate in various carbon-carbon bond-forming reactions. This reactivity is crucial for elaborating the molecular scaffold and introducing additional complexity. A recent study highlighted the utility of α,α-difluoro-β-ketoesters in a decarboxylative aldol reaction, demonstrating their potential as difluoroenolate equivalents for the synthesis of complex fluorinated molecules.[2]

Diagram 3: Reactivity in decarboxylative aldol reactions.

Building Block for Heterocyclic Synthesis

The dicarbonyl nature of Methyl 2,2-difluoro-3-oxopentanoate makes it an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent in many drug scaffolds. Condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, or amidines, can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. The presence of the difluoro group in these heterocycles can significantly impact their biological activity.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

While specific examples of marketed drugs that directly utilize Methyl 2,2-difluoro-3-oxopentanoate as a starting material are not prominently disclosed in the public domain, the strategic importance of this and similar fluorinated building blocks is undeniable. The introduction of a difluoromethyl group can enhance a drug's metabolic stability by blocking sites of oxidation, improve its binding affinity to target proteins through favorable electronic interactions, and modulate its pKa to optimize solubility and cell permeability.[3]

The utility of fluorinated intermediates is evident in the synthesis of a wide range of pharmaceuticals. For instance, related fluorinated ketoesters are key intermediates in the synthesis of antifungal agents and other therapeutic compounds.[3] The principles of their reactivity and the benefits of incorporating fluorine are directly applicable to the use of Methyl 2,2-difluoro-3-oxopentanoate in the development of next-generation therapeutics.

Conclusion and Future Outlook

Methyl 2,2-difluoro-3-oxopentanoate represents a valuable and versatile building block for the synthesis of complex, fluorine-containing molecules with potential applications in drug discovery and agrochemicals. Its synthesis, while requiring careful control, is accessible through established organic chemistry principles. The unique reactivity of its dicarbonyl system, coupled with the modulating effects of the difluoromethylene group, provides medicinal chemists with a powerful tool to fine-tune the properties of bioactive compounds. As the demand for more effective and safer drugs continues to grow, the strategic application of such precisely functionalized fluorinated intermediates will undoubtedly play an increasingly critical role in the future of pharmaceutical research and development.

References

Sources

"Methyl 2,2-difluoro-3-oxopentanoate" molecular structure and weight

Introduction: The Significance of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for modulating physicochemical and biological properties. The unique electronic characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2,2-difluoro-3-oxopentanoate, a gem-difluorinated β-ketoester, represents a valuable and versatile building block within this chemical space. Its bifunctional nature, combining the reactivity of a ketone and an ester with the modulating effects of the difluoromethyl group, makes it a compelling synthon for accessing complex fluorinated molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, a plausible synthetic pathway, predicted spectroscopic characteristics, and its applications, particularly for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

Methyl 2,2-difluoro-3-oxopentanoate (CAS Number: 196202-01-4) is a six-carbon organic compound featuring a pentanoate backbone. The key structural features are a methyl ester at the C1 position, a geminal difluoro substitution at the C2 (α) position, and a ketone at the C3 (β) position.

The presence of the two electron-withdrawing fluorine atoms at the α-carbon significantly impacts the molecule's electronic properties, enhancing the electrophilicity of the adjacent carbonyl carbons and influencing the acidity of any α-protons on the ethyl side of the ketone.

Below is a 2D representation of the molecular structure:

Caption: 2D structure of Methyl 2,2-difluoro-3-oxopentanoate.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2,2-difluoro-3-oxopentanoate | Sigma-Aldrich[1] |

| CAS Number | 196202-01-4 | Sigma-Aldrich[1] |

| Molecular Formula | C₆H₈F₂O₃ | Sigma-Aldrich[1] |

| Molecular Weight | 166.12 g/mol | Sigma-Aldrich[1] |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex[2] |

| Boiling Point | 50 °C at 7 mmHg | Sigma-Aldrich[1] |

| Density | 1.1 g/cm³ | Sigma-Aldrich[1] |

| Purity | ≥ 97% | Sigma-Aldrich[1] |

| InChI Key | RCFKIGITIBNPQE-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Plausible Synthetic Route

Experimental Protocol: Proposed Claisen Condensation

Disclaimer: This protocol is a proposed route based on established chemical principles and has not been experimentally validated from a specific literature source for this exact compound.

Objective: To synthesize Methyl 2,2-difluoro-3-oxopentanoate via a sodium ethoxide-mediated Claisen condensation.

Materials:

-

Methyl 2,2-difluoroacetate

-

Ethyl propionate

-

Sodium ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with sodium ethoxide (1.1 equivalents) and anhydrous THF (200 mL). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Esters: A solution of methyl 2,2-difluoroacetate (1.0 equivalent) and ethyl propionate (1.2 equivalents) in anhydrous THF (50 mL) is added dropwise to the cooled suspension of sodium ethoxide over 1 hour, maintaining the internal temperature below 5 °C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction mixture is cooled back to 0 °C, and 1 M HCl is slowly added to quench the reaction and neutralize the base until the pH is approximately 5-6.

-

Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution (50 mL), followed by brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure Methyl 2,2-difluoro-3-oxopentanoate.

Caption: Proposed workflow for the synthesis of Methyl 2,2-difluoro-3-oxopentanoate.

Predicted Spectroscopic Analysis

As experimental spectra for this compound are not publicly available, this section provides a predicted analysis based on its structure and known chemical shift ranges. This is a critical step for chemists to anticipate the results of characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the ethyl and methyl groups.

-

~ 1.1 ppm (t, 3H): A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl chain. The signal is split into a triplet by the adjacent methylene (-CH₂-) group.

-

~ 2.9 ppm (q, 2H): A quartet corresponding to the two protons of the methylene group (-CH₂-) of the ethyl chain. The signal is split into a quartet by the adjacent methyl (-CH₃) group.

-

~ 3.8 ppm (s, 3H): A singlet corresponding to the three protons of the methyl ester (-OCH₃) group. This signal is a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in a unique chemical environment.

-

~ 8 ppm: The carbon of the ethyl group's methyl (-C H₃).

-

~ 35 ppm: The carbon of the ethyl group's methylene (-C H₂-).

-

~ 53 ppm: The carbon of the methyl ester (-OC H₃).

-

~ 115 ppm (t): The difluorinated carbon (-C F₂-). This signal will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

~ 165 ppm (t): The ester carbonyl carbon (-C =O). This signal may show a smaller triplet splitting due to two-bond coupling with the fluorine atoms.

-

~ 195 ppm (t): The ketone carbonyl carbon (-C =O). This signal is expected to be a triplet due to two-bond coupling to the difluorinated carbon.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a key characterization technique for fluorinated compounds. For Methyl 2,2-difluoro-3-oxopentanoate, a single signal is expected for the two equivalent fluorine atoms.

-

-90 to -120 ppm (s): A singlet is expected for the -CF₂- group. The exact chemical shift would be influenced by the adjacent ketone and ester functionalities.

Mass Spectrometry (Electron Ionization - EI)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 166. Key fragmentation patterns would likely include:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 135.

-

Loss of the ethyl group (-CH₂CH₃) to give a fragment at m/z = 137.

-

Cleavage of the C-C bond between the two carbonyl groups.

Reactivity and Applications in Drug Development

Methyl 2,2-difluoro-3-oxopentanoate is a valuable intermediate due to the reactivity of its functional groups. The gem-difluoro group at the α-position is a bioisostere for a carbonyl group or a hydroxylated carbon, and it can increase the metabolic stability of a drug by blocking a potential site of oxidation.

Generation of Difluoroenolates for Aldol Reactions

A key application of α,α-difluoro-β-ketoesters is their use as precursors for difluoroenolates in carbon-carbon bond-forming reactions. For instance, in the presence of a Lewis acid and a chloride source, these compounds can undergo a Krapcho-type decarboxylation to generate a difluoroenolate in situ, which can then react with an aldehyde in an aldol-type reaction. This provides a direct route to α,α-difluoro-β-hydroxy ketones, which are important structural motifs in many biologically active molecules.

Caption: Reaction pathway for the use of Methyl 2,2-difluoro-3-oxopentanoate in an Aldol reaction.

This reactivity makes it a useful building block for introducing the difluoromethylketone moiety into complex molecules, which is of significant interest in the development of protease inhibitors and other therapeutic agents. The general utility of fluorinated compounds in pharmaceuticals stems from their ability to enhance pharmacokinetic properties.[2]

Safety and Handling

As a research chemical, Methyl 2,2-difluoro-3-oxopentanoate should be handled with appropriate care in a laboratory setting.

Hazard Identification: According to the Safety Data Sheet, this compound is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing vapor or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Conclusion

Methyl 2,2-difluoro-3-oxopentanoate is a specialized chemical intermediate with significant potential for the synthesis of advanced materials and pharmaceuticals. Its unique combination of a gem-difluoro group and two carbonyl functionalities provides a versatile platform for constructing complex molecular architectures. While detailed experimental data on its synthesis and spectroscopic properties are not widely published, its chemical nature allows for reliable predictions of its behavior and characteristics. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like Methyl 2,2-difluoro-3-oxopentanoate in enabling innovation in drug discovery and other areas of chemical science is set to increase.

References

-

PubChem. (n.d.). Methyl 2-fluoro-3-oxopentanoate. Retrieved from [Link]

Sources

Spectroscopic Characterization of Methyl 2,2-difluoro-3-oxopentanoate: A Technical Guide

Introduction

Methyl 2,2-difluoro-3-oxopentanoate, a fluorinated β-keto ester, represents a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of gem-difluoro groups adjacent to a carbonyl moiety can profoundly influence a molecule's chemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2,2-difluoro-3-oxopentanoate, based on fundamental principles and data from analogous structures. We will delve into the theoretical basis for the predicted spectral features and outline the experimental protocols for their acquisition and validation.

Molecular Structure and Key Spectroscopic Features

The structure of Methyl 2,2-difluoro-3-oxopentanoate presents several key features that are amenable to spectroscopic analysis: a methyl ester group, an ethyl ketone moiety, and a central quaternary carbon bearing two fluorine atoms. Each of these functional groups will give rise to characteristic signals in various spectroscopic techniques.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of Methyl 2,2-difluoro-3-oxopentanoate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts of ¹H and ¹³C spectra.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Acquire the ¹⁹F NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase correct the spectra to ensure all peaks are in the absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, triplet, quartet, etc.) and coupling constants to deduce the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1750-1770 | Strong | C=O stretch (Ester) | The electron-withdrawing effect of the adjacent difluoromethylene group will shift the ester carbonyl stretch to a higher frequency than a typical saturated ester. |

| ~1730-1750 | Strong | C=O stretch (Ketone) | Similarly, the ketone carbonyl stretch will be shifted to a higher frequency due to the adjacent fluorine atoms. [1][2] |

| ~2900-3000 | Medium | C-H stretch (Alkyl) | These absorptions are characteristic of the C-H bonds in the methyl and ethyl groups. [3][4] |

| ~1000-1300 | Strong | C-F stretch | The C-F stretching vibrations typically appear in this region and are usually strong. [3] |

Experimental Protocol for IR Spectroscopy

Caption: Workflow for ATR-IR data acquisition.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the neat liquid sample of Methyl 2,2-difluoro-3-oxopentanoate directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Record the spectrum of the sample.

-

-

Data Analysis:

-

The instrument's software will automatically perform the background subtraction.

-

Identify the major absorption peaks and correlate them with the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| Predicted m/z | Ion | Rationale |

| 166 | [M]⁺ | Molecular ion peak. |

| 135 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 107 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |

| 57 | [CH₃CH₂CO]⁺ | Acylium ion from cleavage alpha to the ketone. [2][5] |

Experimental Protocol for Mass Spectrometry

Caption: Workflow for GC-MS analysis.

Step-by-Step Methodology (using Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation and Introduction:

-

Prepare a dilute solution of Methyl 2,2-difluoro-3-oxopentanoate in a volatile solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

-

Chromatographic Separation and Ionization:

-

The sample is vaporized and separated from any impurities on the GC column.

-

The separated compound elutes from the column and enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with electrons (typically at 70 eV for electron ionization), leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information and confirm the presence of specific functional groups.

-

Conclusion

The comprehensive spectroscopic analysis of Methyl 2,2-difluoro-3-oxopentanoate through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles of spectroscopy, serves as a robust benchmark for researchers and drug development professionals working with this and related fluorinated compounds. The detailed experimental protocols outlined in this guide offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this important chemical entity.

References

-

P.J. Hore, J.A. Jones, S. Wimperis, NMR: The Toolkit, Oxford University Press, 2015. [Link]

-

H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, Wiley-VCH, 2010. [Link]

-

Oregon State University, ¹H NMR Chemical Shift Table. [Link]

-

Chemistry LibreTexts, 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of California, Santa Barbara, ¹⁹F Chemical Shifts and Coupling Constants. [Link]

-

Chemistry LibreTexts, 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary, Infrared Spectroscopy Tutorial: Ketones. [Link]

-

Oregon State University, ¹³C NMR Chemical Shift Table. [Link]

-

MDPI, 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds. [Link]

-

ResearchGate, F-19 NMR chemical shifts. 1. Aliphatic fluorides. [Link]

-

Chemistry Stack Exchange, How to distinguish diastereomers of unsaturated ketones by NMR?[Link]

-

Chemistry LibreTexts, Interpreting C-13 NMR Spectra. [Link]

-

University of Alaska Fairbanks, Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

-

PubMed Central, Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. [Link]

-

Dove Medical Press, 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

MOLBASE, ethyl 3-bromo-2-methoxyiminopropanoate. [Link]

-

Compound Interest, A Guide to 13C NMR Chemical Shift Values. [Link]

-

ACS Publications, NMR Chemical Shifts of Trace Impurities. [Link]

-

Chemistry LibreTexts, 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

Chad's Prep, Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

eCampusOntario Pressbooks, 29.9 ¹H NMR Spectroscopy. [Link]

-

ResearchGate, ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

NC State University Libraries, 12.6 Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Wisconsin-Madison, Typical Proton and C-13 Chemical Shifts. [Link]

-

PubMed, Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts. [Link]

-

ChemRxiv, Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. [Link]

-

Chem Help ASAP, chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

LookChem, Cas no 196202-01-4 (Methyl 2,2-difluoro-3-oxopentanoate). [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR of Methyl 2,2-difluoro-3-oxopentanoate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2,2-difluoro-3-oxopentanoate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the spectral features of this fluorinated β-keto ester, offers predicted spectral data based on established NMR methodologies, and outlines a standardized protocol for experimental data acquisition and processing.

Introduction: The Structural Significance of Methyl 2,2-difluoro-3-oxopentanoate

Methyl 2,2-difluoro-3-oxopentanoate is a fascinating molecule for NMR analysis due to the presence of a difluorinated carbon at the α-position relative to two carbonyl groups. This unique structural feature introduces complex electronic effects and spin-spin couplings that are highly informative. The electron-withdrawing nature of the fluorine atoms and the carbonyl groups significantly influences the chemical environments of the neighboring protons and carbons, leading to characteristic shifts in their NMR signals. Understanding these spectral nuances is paramount for the structural verification and purity assessment of this compound, which holds potential as a building block in synthetic organic chemistry and drug discovery.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 2,2-difluoro-3-oxopentanoate is predicted to exhibit two distinct signals corresponding to the methyl ester and the ethyl ketone fragments of the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2,2-difluoro-3-oxopentanoate

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -OCH₃ (a) | ~3.8 | Singlet (s) | N/A | 3H |

| -CH₂CH₃ (b) | ~2.9 | Quartet (q) | ~7.2 | 2H |

| -CH₂CH₃ (c) | ~1.1 | Triplet (t) | ~7.2 | 3H |

Causality of Predicted ¹H NMR Signals:

-

Methyl Ester Protons (-OCH₃, a): These three protons are chemically equivalent and are attached to an oxygen atom, which is electronegative. This deshielding effect is expected to result in a singlet signal around 3.8 ppm. The absence of adjacent protons means this signal will not be split.

-

Ethyl Ketone Protons (-CH₂CH₃, b & c): This ethyl group gives rise to a classic quartet-triplet pattern.

-

The methylene protons (b) are adjacent to a carbonyl group and a methyl group. The carbonyl group's electron-withdrawing nature will deshield these protons, shifting their signal downfield to approximately 2.9 ppm. According to the n+1 rule, their signal will be split into a quartet by the three neighboring methyl protons (n=3, so 3+1=4).

-

The methyl protons (c) are adjacent to the methylene group. They are further from the electron-withdrawing carbonyl group and are therefore more shielded, appearing upfield around 1.1 ppm. Their signal will be split into a triplet by the two neighboring methylene protons (n=2, so 2+1=3).

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of Methyl 2,2-difluoro-3-oxopentanoate is anticipated to show six distinct signals, one for each unique carbon atom in the molecule. The presence of the two highly electronegative fluorine atoms will have a profound effect on the chemical shifts and will also introduce C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2,2-difluoro-3-oxopentanoate

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O (ester, 1) | ~164 | Triplet (t) | ²JCF ≈ 25-35 |

| C=O (ketone, 3) | ~195 | Triplet (t) | ²JCF ≈ 25-35 |

| CF₂ (2) | ~115 | Triplet (t) | ¹JCF ≈ 280-300 |

| -OCH₃ (6) | ~53 | Singlet (s) | N/A |

| -CH₂CH₃ (4) | ~36 | Triplet (t) | ³JCF ≈ 3-5 |

| -CH₂CH₃ (5) | ~7 | Singlet (s) | N/A |

Causality of Predicted ¹³C NMR Signals:

-

Carbonyl Carbons (C1 & C3): Both carbonyl carbons are deshielded and will appear at the downfield end of the spectrum. The ketone carbonyl (C3) is typically more deshielded than the ester carbonyl (C1). Both are expected to be split into a triplet due to two-bond coupling with the two fluorine atoms.

-

Difluorinated Carbon (C2): This quaternary carbon is directly bonded to two fluorine atoms, which will cause a significant downfield shift. The signal is predicted to be a triplet due to the large one-bond C-F coupling.

-

Methyl Ester Carbon (C6): This carbon is attached to an oxygen and is expected to appear around 53 ppm.

-

Ethyl Ketone Carbons (C4 & C5): The methylene carbon (C4) is adjacent to the ketone carbonyl and will be more deshielded than the terminal methyl carbon (C5). The methylene carbon is also expected to show a small triplet splitting due to three-bond coupling with the fluorine atoms.

Key Structural Correlations and NMR Logic

The following diagram illustrates the molecular structure of Methyl 2,2-difluoro-3-oxopentanoate and the key through-bond correlations that dictate the predicted NMR spectra.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reliable NMR data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, minimizing potential errors and ensuring reproducibility.

I. Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for similar compounds. The choice of solvent can slightly influence chemical shifts.

-

Sample Concentration: Prepare a solution of approximately 10-20 mg of Methyl 2,2-difluoro-3-oxopentanoate in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

II. NMR Data Acquisition

The following workflow outlines the steps for acquiring both ¹H and ¹³C NMR spectra.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of all carbon nuclei, including quaternary carbons.

-

Spectral Width: A spectral width of approximately 0-220 ppm is standard.

III. Data Processing and Analysis

-

Fourier Transformation: The raw free induction decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

-

Analysis of Coupling Constants: Measure the J-values for all multiplets to confirm through-bond connectivities.

Conclusion

This in-depth technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of Methyl 2,2-difluoro-3-oxopentanoate. The presence of the difluorinated carbon atom at the α-position creates a unique and informative spectral fingerprint. By following the detailed experimental protocol, researchers can acquire high-quality data for unambiguous structural confirmation. The principles and predictive data presented herein serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of fluorinated organic compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. John Wiley & Sons.

-

"NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62 (21), 7512–7515. [Link]

-

"A Practical Guide to NMR Sample Preparation." Nanalysis Corp.[Link]

Reactivity of "Methyl 2,2-difluoro-3-oxopentanoate" as a building block

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of Methyl 2,2-difluoro-3-oxopentanoate

For the modern medicinal chemist and process development scientist, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the repertoire of fluorinated building blocks, α,α-difluoro-β-keto esters represent a class of highly versatile intermediates. This guide provides a detailed exploration of the reactivity of a key member of this class, Methyl 2,2-difluoro-3-oxopentanoate , offering insights into its synthetic applications and the underlying principles that govern its chemical behavior.

The Molecular Architecture: A Fusion of Reactivity

Methyl 2,2-difluoro-3-oxopentanoate presents a fascinating confluence of functional groups, each influencing the molecule's overall reactivity profile. The presence of a ketone, an ester, and a geminal difluoro group on the α-carbon creates a unique electronic landscape that dictates its synthetic transformations.

Key Structural Features:

-

Electrophilic Carbonyl Centers: Both the ketone and ester carbonyl carbons are electrophilic and susceptible to nucleophilic attack.

-

The α,α-Difluoro Moiety: The two fluorine atoms are strongly electron-withdrawing, which significantly impacts the adjacent functional groups. This inductive effect enhances the electrophilicity of the ketone carbonyl.

-

Absence of an Acidic α-Proton: Unlike typical β-keto esters, the α-carbon is fully substituted, meaning it lacks an acidic proton. This prevents classical enolate formation at this position, which is a common reaction pathway for non-fluorinated analogues.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 2,2-difluoro-3-oxopentanoate is provided below.

| Property | Value | Source |

| CAS Number | 196202-01-4 | [2] |

| Molecular Formula | C₆H₈F₂O₃ | [2] |

| Molecular Weight | 166.12 g/mol | [2] |

| Boiling Point | 50 °C at 7 mmHg | [2] |

| Density | 1.1 g/mL | [2] |

| Appearance | Colorless to light yellow liquid |

The Core Reactivity: A Tale of Two Carbonyls

The reactivity of Methyl 2,2-difluoro-3-oxopentanoate is primarily centered around the ketone and ester functionalities. The gem-difluoro group plays a crucial role in modulating the reactivity of these groups.

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl is the most reactive electrophilic site in the molecule. The strong electron-withdrawing effect of the adjacent CF₂ group significantly increases the partial positive charge on the ketone carbon, making it highly susceptible to nucleophilic attack.[3] This is a key difference compared to non-fluorinated β-keto esters, where enolization can sometimes compete with direct carbonyl addition.

Experimental Protocol: A General Procedure for Nucleophilic Addition

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2,2-difluoro-3-oxopentanoate (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, diethyl ether) at the desired temperature (e.g., -78 °C or 0 °C).

-

Nucleophile Addition: Slowly add the nucleophile (e.g., Grignard reagent, organolithium reagent, or a hydride source) (1.0-1.2 eq.) to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reduction of the Ketone

The ketone functionality can be selectively reduced to a secondary alcohol. The choice of reducing agent is critical to avoid reaction with the ester group.

-

Chemoselective Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) are effective for the selective reduction of the ketone.[1]

-

Stereoselective Reduction: For the synthesis of chiral molecules, stereoselective reduction is of paramount importance. Biocatalytic reductions using ketoreductases have proven to be highly effective for the asymmetric reduction of α-fluoro-β-keto esters, yielding products with high diastereomeric and enantiomeric excess.[4][5]

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve Methyl 2,2-difluoro-3-oxopentanoate (1.0 eq.) in methanol at 0 °C in a round-bottom flask.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.0-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Slowly add water or dilute hydrochloric acid to quench the excess NaBH₄.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.[1]

Harnessing the Ester: A Gateway to Further Functionality

While less reactive than the ketone, the ester group can undergo a variety of transformations, providing a handle for further molecular elaboration.

Saponification

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be used in standard transformations such as amide bond formation.

Transesterification

In the presence of an acid or base catalyst, the methyl ester can be converted to other esters by reaction with a different alcohol. This can be useful for modifying the physical properties of the molecule or for introducing a specific functional group.

Advanced Synthetic Applications: Beyond Simple Transformations

The unique structural features of Methyl 2,2-difluoro-3-oxopentanoate make it a valuable building block for the synthesis of more complex fluorinated molecules, including heterocyclic compounds.

Synthesis of Fluorinated Heterocycles

β-Keto esters are well-known precursors for the synthesis of a variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with binucleophiles.[6] The difluoro group remains intact during these transformations, providing a straightforward route to α,α-difluorinated heterocyclic compounds.

Reaction Workflow: Synthesis of a Difluorinated Pyrazole

Caption: Synthesis of a difluorinated pyrazole.

Potential for Cycloaddition Reactions

While specific examples with Methyl 2,2-difluoro-3-oxopentanoate are not extensively reported, the general reactivity of fluorinated ketones suggests potential for participation in cycloaddition reactions. For instance, Paterno-Büchi reactions ([2+2] photocycloadditions) with alkenes could lead to the formation of difluorinated oxetanes.[7]

Conclusion: A Versatile Fluorinated Building Block

Methyl 2,2-difluoro-3-oxopentanoate is a highly valuable and versatile building block in synthetic organic chemistry. Its unique reactivity, governed by the interplay between the ketone, ester, and geminal difluoro groups, offers a wide range of opportunities for the synthesis of complex fluorinated molecules. The enhanced electrophilicity of the ketone carbonyl, coupled with the potential for selective transformations of both carbonyl groups, makes this reagent a powerful tool for researchers in drug discovery and materials science. As the demand for sophisticated fluorinated compounds continues to grow, the importance of understanding and exploiting the reactivity of building blocks like Methyl 2,2-difluoro-3-oxopentanoate will undoubtedly increase.

References

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to that of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Chem-Impex. (n.d.). Methyl 2-fluoro-3-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-3-oxopentanoate. Retrieved from [Link]

-

YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. Retrieved from [Link]

-

National Institutes of Health. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Reduction-olefination of esters: a new and efficient synthesis of .alpha.-fluoro .alpha.,.beta.-unsaturated esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Retrieved from [Link]

-

National Institutes of Health. (2019, December 16). Nucleophilic Addition of Benzylboronates to Activated Ketones. Retrieved from [Link]

-

ProQuest. (n.d.). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of difluorinated beta-ketosulfones and novel gem-difluoromethylsulfone-containing heterocycles as fluorinated building blocks. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]

-

ScholarWorks@GVSU. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of gem‐difluoroalkenes in medicinal chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.

-

Chemistry LibreTexts. (2023, August 4). 9.5: Cycloaddition Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Addition of Nucleophiles to Fluorinated Michael Acceptors. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Retrieved from [Link]

-

National Institutes of Health. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

-

ResearchGate. (n.d.). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Retrieved from [Link]

-

SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2,2-difluoro-3-oxopentanoate | 196202-01-4 [sigmaaldrich.com]

- 3. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarworks.alaska.edu [scholarworks.alaska.edu]

- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 2,2-difluoro-3-oxopentanoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing pharmacological properties. Among the repertoire of fluorinated building blocks, Methyl 2,2-difluoro-3-oxopentanoate has emerged as a versatile and highly valuable intermediate. This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of this key fluorinated β-keto ester.

Physicochemical Properties and Structural Features

Methyl 2,2-difluoro-3-oxopentanoate is a colorless to light yellow liquid characterized by the presence of a gem-difluoro group at the α-position to a ketone and an ester. This unique structural motif imparts distinct electronic properties that are highly sought after in medicinal chemistry.

Table 1: Physicochemical Properties of Methyl 2,2-difluoro-3-oxopentanoate

| Property | Value | Reference |

| CAS Number | 196202-01-4 | |

| Molecular Formula | C₆H₈F₂O₃ | |

| Molecular Weight | 166.12 g/mol | |

| Boiling Point | 50 °C at 7 mmHg | |

| Density | 1.1 g/mL |

The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the α-protons in the parent β-keto ester, influencing its reactivity and making it a valuable precursor for a variety of chemical transformations.

Synthesis of Methyl 2,2-difluoro-3-oxopentanoate: A Methodological Overview

The synthesis of α,α-difluoro-β-keto esters such as Methyl 2,2-difluoro-3-oxopentanoate can be approached through several strategic routes. A prevalent and effective method involves the direct fluorination of the corresponding β-keto ester, methyl 3-oxopentanoate.

Direct Electrophilic Fluorination

Direct fluorination using electrophilic fluorinating agents is a common and efficient method for the synthesis of α,α-difluorocarbonyl compounds.[1] Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose due to their relative safety and high reactivity.[1][2]

The reaction proceeds via the enolate or enol form of the starting β-keto ester. The initial monofluorination is typically rapid, followed by a second fluorination to yield the desired difluorinated product.

Caption: General workflow for the synthesis of Methyl 2,2-difluoro-3-oxopentanoate via direct electrophilic fluorination.

A representative experimental protocol for such a transformation is outlined below.

Experimental Protocol: Direct Fluorination of Methyl 3-oxopentanoate

Materials:

-

Methyl 3-oxopentanoate

-

Selectfluor®

-

Anhydrous acetonitrile (MeCN)

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of methyl 3-oxopentanoate (1.0 eq) in anhydrous acetonitrile, add sodium carbonate (2.5 eq).

-

Reagent Addition: Add Selectfluor® (2.2 eq) portion-wise to the stirred suspension at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Dilute the filtrate with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 2,2-difluoro-3-oxopentanoate.

Note: Caution should be exercised when working with fluorinating agents, and appropriate personal protective equipment should be used. Some fluorinating agents can react exothermically with certain solvents.[3]

Reactivity and Synthetic Utility in Medicinal Chemistry

The presence of the difluoromethylene group adjacent to two carbonyl functionalities makes Methyl 2,2-difluoro-3-oxopentanoate a versatile building block for the synthesis of a variety of fluorine-containing heterocyclic compounds, which are of significant interest in drug discovery.

Synthesis of Fluorinated Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are prevalent in many approved drugs.[4][5] The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. Methyl 2,2-difluoro-3-oxopentanoate can serve as a key precursor for the synthesis of pyrazoles bearing a difluoromethyl group, a moiety known to enhance metabolic stability and receptor binding affinity.

Caption: Synthetic pathway to fluorinated pyrazoles using Methyl 2,2-difluoro-3-oxopentanoate.

The reaction typically proceeds through a condensation reaction followed by cyclization and dehydration to afford the aromatic pyrazole ring. The specific regioisomer formed will depend on the substitution pattern of the hydrazine derivative and the reaction conditions. The resulting fluorinated pyrazoles can be further elaborated to access a diverse range of potential drug candidates.

Synthesis of Fluorinated Pyrimidines

Pyrimidines are another class of heterocycles that are central to many antiviral and anticancer drugs.[6][7] Methyl 2,2-difluoro-3-oxopentanoate can be utilized in the synthesis of fluorinated pyrimidine derivatives through condensation reactions with amidines or urea derivatives.

The 1,3-dicarbonyl moiety of the difluoro-β-keto ester can react with a binucleophile like an amidine to construct the pyrimidine ring. This approach provides a direct route to pyrimidines containing a difluoromethyl substituent, a valuable pharmacophore in modern drug design.

Applications as a Precursor to Bioactive Molecules

The incorporation of the gem-difluoro group can significantly impact the biological activity of a molecule. α,α-Difluoroketones are known to act as inhibitors of hydrolytic enzymes, such as proteases, where the difluoromethylene group can mimic the tetrahedral intermediate of amide bond hydrolysis.[8]

While specific examples of marketed drugs derived directly from Methyl 2,2-difluoro-3-oxopentanoate are not yet prevalent in the public domain, its utility as a building block for the synthesis of potential therapeutic agents is clear. For instance, fluorinated pyrazole derivatives, accessible from this starting material, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Furthermore, the development of novel antiviral agents often involves the synthesis of modified nucleoside analogs.[4] The versatile reactivity of Methyl 2,2-difluoro-3-oxopentanoate makes it a valuable tool for the construction of novel fluorinated heterocyclic systems that can be further converted into nucleoside analogs with potential antiviral activity against a range of viruses.

Conclusion

Methyl 2,2-difluoro-3-oxopentanoate is a strategically important building block in medicinal chemistry. Its synthesis via direct fluorination provides a reliable route to this valuable intermediate. The unique reactivity conferred by the gem-difluoro group allows for the efficient construction of a variety of fluorinated heterocyclic scaffolds, such as pyrazoles and pyrimidines, which are key components of many therapeutic agents. As the demand for more effective and safer drugs continues to grow, the application of versatile fluorinated building blocks like Methyl 2,2-difluoro-3-oxopentanoate is expected to play an increasingly crucial role in the future of drug discovery and development.

References

-

PrepChem. Synthesis of methyl 3-oxopentanoate. [Link]

- Pattison, G. (2018). Methods for the Synthesis of α,α-Difluoroketones. European Journal of Organic Chemistry, 2018(27), 3520-3540.

-

Unge, T., & Långström, B. (2022). Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[8][9]benzoxazine and Evaluation of Their Antiviral Activity. Molecules, 27(13), 4225.

- Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715.

- Hisaki, M., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137.

-

Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

- Sloop, J. C., et al. (2009). Microwave-mediated pyrazole fluorinations using selectfluor®. Journal of Fluorine Chemistry, 130(3), 325-330.

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. [Link]

- L'heureux, A., et al. (2013). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 78(15), 7485–7501.

- Banks, R. E., et al. (2000). Selectfluor™ F-TEDA-BF4 as a versatile mediator in organic chemistry. Journal of Fluorine Chemistry, 101(1), 1-17.

- Sloop, J. C., et al. (2015). Selective Incorporation of Fluorine in Pyrazoles. Journal of Heterocyclic Chemistry, 52(4), 957-975.

- Fustero, S., et al. (2011). Fluorine-containing pyrazoles: synthesis and biological activity. Current Organic Chemistry, 15(21), 3766-3787.

- Sosnovskikh, V. Y., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(7), 4758–4771.

- Kumar, R., et al. (2010). Synthesis and antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses. Bioorganic & Medicinal Chemistry, 18(21), 7546-7553.

Sources

- 1. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 2. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]

- 4. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]